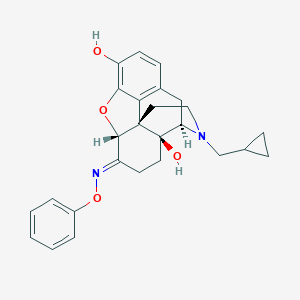

Naltrexone phenyl oxime

Description

Structure

3D Structure

Properties

CAS No. |

115160-07-1 |

|---|---|

Molecular Formula |

C26H28N2O4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |

InChI Key |

GXFMSCTXOZEZER-UQSYJWEUSA-N |

SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Synonyms |

naltrexone phenyl oxime NPC 168 NPC-168 |

Origin of Product |

United States |

Synthetic Organic Chemistry of Naltrexone Phenyl Oxime and Analogues

Synthetic Pathways for Naltrexone (B1662487) Phenyl Oxime (NPC 168)

The synthesis of Naltrexone Phenyl Oxime, a compound recognized for its opioid receptor activity, hinges on two critical stages: the formation of the naltrexone precursor with precise stereochemical control and the subsequent functionalization of the 6-keto group to form the phenyl oxime ether.

Methods for Oxime Formation at the 6-Position

The conversion of the 6-keto group of naltrexone into an oxime is a foundational step in the synthesis of this compound and its analogues. This transformation is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. A standard and efficient method involves reacting naltrexone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like refluxing ethanol (B145695). This reaction proceeds in quantitative yield, providing the parent naltrexone oxime, which serves as a key intermediate. nih.gov

The general mechanism for oxime formation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon at the C-6 position, followed by dehydration to yield the C=N-OH functionality. researchgate.net

Table 1: Representative Reaction for Naltrexone Oxime Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Precursor Design and Stereochemical Control in Naltrexone Skeleton Synthesis

The synthesis of the naltrexone skeleton itself is a significant challenge due to its multiple stereocenters. While semisynthetic routes starting from naturally occurring opioids like thebaine are common, de novo asymmetric syntheses from simple, achiral precursors have been developed to allow for greater flexibility in analogue design. organic-chemistry.orgacs.orgresearchgate.net

One notable asymmetric synthesis establishes the requisite stereochemistry through a series of key transformations: organic-chemistry.orgacs.orgresearchgate.netwikipedia.org

Catalytic Enantioselective Sharpless Dihydroxylation : This step is crucial for introducing the initial stereogenic centers into an achiral starting material.

Rhodium(I)-Catalyzed C–H Alkenylation and Torquoselective Electrocyclization Cascade : This sequence constructs the core bicyclic hexahydroisoquinoline framework, with the torquoselective nature of the electrocyclization setting the desired relative stereochemistry. nih.govorganic-chemistry.orgsemanticscholar.org

Grewe Cyclization : Treatment with acid facilitates this key cyclization, which forms the tetracyclic morphinan (B1239233) core. A concomitant hydride shift during this process conveniently installs the C-6 oxo functionality required for naltrexone. organic-chemistry.orgacs.org

Late-Stage C-14 Hydroxylation : The characteristic C-14 hydroxyl group is often introduced near the end of the synthesis. An efficient two-step sequence involves a palladium-mediated dehydrogenation of the ketone to an enone, followed by a copper(II)-catalyzed C-H allylic oxidation. organic-chemistry.orgacs.org

This multi-step approach provides rigorous control over the absolute stereochemistry of the naltrexone precursor, which is essential for its biological activity. organic-chemistry.org

Chemoselective Derivatization Strategies of Naltrexone Oxime

Once naltrexone oxime is synthesized, further modifications can be made to generate a diverse range of analogues. These strategies require chemoselective reactions that target specific functional groups on the complex morphinan scaffold.

N-Substitution Modifications and Regiochemical Synthesis

The N-17 substituent is a critical determinant of the pharmacological profile of morphinan derivatives. Modifications at this position are a cornerstone of analogue synthesis. The N-cyclopropylmethyl group of naltrexone can be introduced through several methods, typically involving the N-alkylation of a nor-opioid precursor (a secondary amine).

Common strategies include:

N-demethylation and Re-alkylation : Starting from an N-methylated precursor like oxymorphone, the methyl group can be removed using reagents like cyanogen (B1215507) bromide (von Braun reaction) or through modern palladium-catalyzed oxidative N-demethylation processes. The resulting secondary amine, noroxymorphone, is then alkylated with an appropriate electrophile, such as cyclopropylmethyl bromide, to yield naltrexone. researchgate.netmit.edugoogle.com

Modification of Existing Substituents : In some cases, an existing N-substituent can be chemically altered. For instance, the N-allyl group of naloxone (B1662785) has been converted to the N-cyclopropylmethyl group of naltrexone via a palladium-catalyzed reaction with diazomethane. google.com

Grignard Reagent-Mediated Alkylation : An oxazolidine (B1195125) derivative of oxymorphone can react directly with Grignard reagents, such as cyclopropylmethylmagnesium bromide, to install the desired N-substituent in excellent yields. nih.gov

These synthetic manipulations allow for the introduction of various alkyl and cycloalkylmethyl groups at the N-17 position, enabling the exploration of structure-activity relationships.

Table 2: Selected Methods for N-17 Alkylation of Morphinan Precursors

| Precursor | Alkylating Agent/Method | Product | Reference |

|---|---|---|---|

| Noroxymorphone | Cyclopropylmethyl bromide | Naltrexone | google.com |

| Naloxone | Diazomethane, Palladium Acetate | Naltrexone | google.com |

Introduction of Phenyl and Other Aromatic Moieties

To complete the synthesis of this compound, a phenyl group must be attached to the oxygen atom of the naltrexone oxime intermediate. This O-arylation can be accomplished through several modern cross-coupling methodologies, as direct synthesis from naltrexone and an O-phenylhydroxylamine is less common. Plausible routes are based on established methods for O-aryl oxime synthesis: acs.org

Ullmann-Type Condensation : This copper-catalyzed reaction involves coupling the naltrexone oxime with an aryl halide (e.g., iodobenzene). Modern variations of this reaction often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions than the traditional high-temperature protocol. wikipedia.orgmdpi.comorganic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling : This powerful method facilitates the formation of C-O bonds by coupling alcohols (or oximes) with aryl halides or triflates. The reaction typically employs a palladium catalyst in conjunction with a bulky biarylphosphine ligand and a base. mit.edunih.gov

Reaction with Diaryl Iodonium (B1229267) Salts : In a metal-free alternative, the pre-formed naltrexone oxime can be O-arylated by reacting its corresponding anion with a diaryl iodonium salt. acs.org

These methods provide versatile pathways for introducing not only a phenyl group but a wide array of substituted aromatic and heteroaromatic moieties onto the oxime oxygen, creating diverse libraries of analogues.

Synthesis of 14-Substituted Naltrexone Oxime Analogues

The tertiary hydroxyl group at the C-14 position is another key site for structural modification. Its presence is often associated with antagonist activity. The synthesis of analogues with altered C-14 substituents requires specific strategies to overcome the steric hindrance of this position.

Key synthetic approaches include:

14-O-Acylation : The 14-hydroxyl group can be esterified to form 14-acyloxy analogues. A general approach involves first protecting the more reactive 3-phenolic hydroxyl group (e.g., as a silyl (B83357) ether), followed by reaction with an acylating agent like a phenylacetic anhydride, and subsequent deprotection of the 3-position.

Deoxygenation : The synthesis of 14-deoxynaltrexone analogues has been achieved through a multi-step sequence. This involves protecting the 6-keto group as an acetal, dehydrating the 14-hydroxyl group to form an 8,14-double bond, catalytic hydrogenation to saturate the bond, and finally, deprotection of the acetal. This route provides access to a different class of morphinan scaffolds.

These derivatization strategies at the C-14 position, combined with modifications at other sites, allow for a comprehensive exploration of the chemical space around the naltrexone oxime core.

Methodologies for Novel Naltrexone Oxime Derivative Synthesis

The introduction of an oxime functional group at the C-6 position of naltrexone provides a versatile chemical handle for further molecular modifications. The general synthesis of oximes from ketones is a well-established transformation in organic chemistry, typically involving the condensation of a ketone with a hydroxylamine derivative. In the context of naltrexone, the C-6 ketone is readily available for such reactions.

While the direct synthesis of this compound is not extensively detailed in readily available literature, its preparation can be inferred from standard synthetic protocols. The reaction would likely involve the condensation of naltrexone with phenylhydroxylamine in a suitable solvent system, possibly with acid catalysis to facilitate the reaction.

A closely related and well-documented synthesis is that of naltrexone oxime, which serves as a key intermediate in the preparation of various derivatives. This is typically achieved by reacting naltrexone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a refluxing alcoholic solvent. This transformation proceeds in high yield and provides the foundational structure for further derivatization.

The synthesis of 6-naltrexamine analogs is a significant area of research, as these compounds are valuable tools for chemical and biological investigations. The general approach to these analogs commences with the synthesis of a naltrexone oxime intermediate.

The oxime is then reduced to the corresponding 6-amino group, yielding 6-naltrexamine. This reduction can be accomplished using various reducing agents, with borane-tetrahydrofuran (B86392) complex being a common choice. The reaction typically results in a mixture of diastereomers at the C-6 position (6α and 6β), which can often be separated by chromatographic techniques.

Once the 6-amino group is installed, a wide array of analogs can be synthesized through N-acylation or N-alkylation reactions. For instance, coupling of 6-naltrexamine with various carboxylic acids using standard peptide coupling reagents like EDCI/HOBt affords a diverse library of N-acyl derivatives. acs.org Similarly, reductive amination of naltrexone with primary amines, such as benzylamine (B48309) or dibenzylamine, followed by debenzylation, provides an alternative route to 6-naltrexamine, which can then be further functionalized. acs.org

A variety of substituted aryl amide derivatives of 6-β-naltrexamine have been synthesized to explore their chemical properties. nih.gov The synthesis involves the initial conversion of naltrexone to its oxime, followed by reduction to 6-β-naltrexamine, and subsequent coupling with different aryl carboxylic acids. nih.gov

| Derivative | Synthetic Approach | Key Reagents | Reported Yield |

|---|---|---|---|

| Naltrexone Oxime | Condensation | Hydroxylamine hydrochloride, Sodium acetate | Quantitative nih.gov |

| 6-β-Naltrexamine | Oxime Reduction | Borane-tetrahydrofuran complex | Not specified nih.gov |

| 6α-Naltrexamine | Reductive amination and debenzylation | Benzylamine, H2/Pd-C | 60% (over 3 steps) nih.gov |

| 6β-Naltrexamine | Reductive amination and debenzylation | Dibenzylamine, H2/Pd-C | 63% (over 3 steps) nih.gov |

| 6α-Thiazolylcarboxamidonaltrexamine | Amide coupling | 6α-Naltrexamine, Thiazolylcarboxylic acid, EDCI/HOBt | Not specified acs.org |

| Substituted Aryl Amide Derivatives of 6-β-Naltrexamine | Amide coupling | 6-β-Naltrexamine, Substituted aryl carboxylic acids | Not specified nih.gov |

The asymmetric synthesis of the naltrexone scaffold is a formidable challenge in organic chemistry due to its complex, polycyclic structure with multiple stereocenters. Traditional syntheses often rely on semi-synthetic approaches starting from naturally occurring opioids like thebaine. However, the development of de novo asymmetric syntheses from simple, achiral precursors is of significant interest as it allows for greater flexibility in analog design and can provide access to both enantiomers of the natural product.

One notable asymmetric synthesis of (-)-naltrexone bypasses the use of thebaine and commences with simple, achiral starting materials. nih.govrsc.org A key step in this route is the use of a catalytic enantioselective Sharpless dihydroxylation to introduce the initial stereogenic centers. nih.govrsc.org The synthesis then employs a Rh(I)-catalyzed C–H alkenylation and a torquoselective electrocyclization cascade to construct the hexahydroisoquinoline bicyclic framework, which serves as a precursor to the morphinan core. nih.govrsc.org

The crucial morphinan framework is then forged via a Grewe cyclization. nih.gov This acid-catalyzed reaction not only forms the tetracyclic core but also induces a hydride shift that installs the C-6 oxo functionality characteristic of naltrexone. nih.gov The final key transformation is the introduction of the C-14 hydroxyl group. This is achieved through a two-step sequence involving a palladium-mediated dehydrogenation of the ketone to an enone, followed by a C–H allylic oxidation using a copper(II) catalyst and molecular oxygen. nih.govrsc.org This entire synthetic sequence is lengthy, comprising 17 linear steps, but offers a versatile platform for the synthesis of naltrexone and its analogs. nih.gov

Recent advances in the asymmetric synthesis of morphine alkaloids, which share the same core morphinan structure as naltrexone, have also been reported. researchgate.netresearchgate.net These strategies often focus on novel methods for introducing and controlling chirality and may be adaptable for the synthesis of naltrexone scaffolds. researchgate.net

| Key Transformation | Methodology | Catalyst/Reagent |

|---|---|---|

| Introduction of Chirality | Sharpless Asymmetric Dihydroxylation | AD-mix-β |

| Hexahydroisoquinoline Formation | Rh(I)-catalyzed C–H Alkenylation and Electrocyclization | Rh(I) catalyst |

| Morphinan Core Formation | Grewe Cyclization | Acid (e.g., H3PO4) |

| C-14 Hydroxylation | Pd-mediated Dehydrogenation and Cu(II)-catalyzed Allylic Oxidation | Pd(TFA)2, Cu(II) salt, O2 |

Opioid Receptor Binding and Selectivity Characterization in Vitro Investigations

Quantitative Assessment of Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of naltrexone (B1662487) phenyl oxime for the different opioid receptor subtypes. These assays measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand to the receptors by 50% (IC50), from which the inhibitory constant (Ki) is calculated. The Ki value is an indicator of the binding affinity of a ligand for a receptor; a lower Ki value signifies a higher binding affinity.

Research by DeHaven-Hudkins and colleagues in 1990 established that naltrexone phenyl oxime inhibits binding to the mu, delta, and kappa subtypes of the opioid receptor with nanomolar potencies. zenodo.orgresearchgate.net

This compound demonstrates a high affinity for the mu-opioid receptor. In competitive binding assays, it effectively displaces radiolabeled ligands specific for the MOR, indicating its ability to occupy this receptor subtype. The specific Ki value, as reported in the foundational 1990 study, falls within the nanomolar range, signifying a potent interaction.

Similar to its interaction with the MOR, this compound exhibits a significant binding affinity for the delta-opioid receptor. Competitive binding experiments have shown its capacity to compete with DOR-selective radioligands, confirming its interaction with this receptor subtype. The reported Ki value is in the nanomolar range.

The affinity of this compound for the kappa-opioid receptor is also in the nanomolar range. This has been determined through in-vitro competitive binding studies where the compound was shown to displace KOR-specific radioligands.

| Opioid Receptor Subtype | Binding Affinity (Ki) |

| Mu-Opioid Receptor (MOR) | Nanomolar (nM) |

| Delta-Opioid Receptor (DOR) | Nanomolar (nM) |

| Kappa-Opioid Receptor (KOR) | Nanomolar (nM) |

Receptor Selectivity Profiles of this compound across Opioid Receptor Subtypes

Comparative Analysis of this compound Binding with Established Opioid Antagonists

| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |

| Naltrexone | ~0.1 - 1.0 | ~1.0 - 10 | ~0.1 - 1.0 |

| Naloxone (B1662785) | ~1.0 - 5.0 | ~10 - 50 | ~1.0 - 10 |

| Nalmefene (B1676920) | ~0.5 - 1.0 | ~1.0 - 5.0 | ~0.5 - 2.0 |

| This compound | Nanomolar (nM) | Nanomolar (nM) | Nanomolar (nM) |

Note: The Ki values for Naltrexone, Naloxone, and Nalmefene are approximate ranges gathered from various sources for comparative purposes and may vary between studies.

Ligand-Receptor Association and Dissociation Kinetics

Currently, there is a lack of publicly available data regarding the specific association (kon) and dissociation (koff) rate constants of this compound at the opioid receptors. These kinetic parameters are essential for understanding the temporal dynamics of receptor binding, including the onset and duration of action at the molecular level. For instance, studies on the related compound nalmefene have suggested a slow dissociation from the mu-opioid receptor, contributing to its long duration of action. oup.com Similar detailed kinetic studies on this compound would be necessary to fully characterize its interaction with opioid receptors.

Preclinical Pharmacological Evaluation and Mechanism of Action Studies

In Vitro Functional Assays for Opioid Receptor Efficacy

In vitro studies are fundamental in elucidating the molecular interactions of a compound with its target receptors. For naltrexone (B1662487) phenyl oxime, these assays have been crucial in determining its affinity and functional activity at the various opioid receptor subtypes. Research indicates that naltrexone phenyl oxime inhibits binding to the mu (µ), delta (δ), and kappa (κ) subtypes of the opioid receptor with potencies in the nanomolar range. nih.govscispace.comresearchgate.net

Information regarding the evaluation of this compound in [35S]-GTPγS binding assays is not extensively available in the reviewed scientific literature. This type of assay is critical for determining the extent to which a ligand can activate the G-protein signaling cascade upon binding to a G-protein coupled receptor, such as the opioid receptors. It allows for the quantification of agonist-induced G-protein coupling and is a key method for distinguishing between agonists, partial agonists, and antagonists.

This compound has been synthesized and evaluated as a novel opioid antagonist. nih.govscispace.comresearchgate.net Its pharmacological profile is consistent with that of a competitive antagonist, meaning it binds to the opioid receptor but does not elicit a functional response, thereby blocking the effects of opioid agonists. nih.gov While detailed quantitative measures of its antagonist activity, such as the apparent pA2 value, are not widely reported in the available literature, its functional antagonism has been demonstrated in vivo. nih.govscispace.comresearchgate.net The characterization of this compound as a pure antagonist suggests that it does not possess agonist or inverse agonist properties at the opioid receptors.

There is currently a lack of detailed information in the public domain regarding the functional selectivity profiling of this compound. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a single receptor. A comprehensive functional selectivity profile would involve assessing the compound's activity across multiple signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) for each opioid receptor subtype.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models are essential for understanding the physiological effects of a compound and its mechanism of action in a living organism. For this compound, these studies have focused on its ability to counteract the effects of opioid agonists.

As an opioid antagonist, a key functional characteristic of this compound is its ability to block or reverse the physiological responses induced by opioid agonists.

A primary and clinically relevant effect of opioid agonists is analgesia, the reduction of pain. The antagonist properties of this compound have been demonstrated by its ability to reverse the analgesic effects of morphine in animal models. nih.govscispace.comresearchgate.net The potency of this compound in this regard has been quantified, providing a measure of its in vivo efficacy. Following intraperitoneal administration, this compound was found to antagonize morphine-induced analgesia with an ED50 of 0.07 mg/kg. nih.govscispace.comresearchgate.net This indicates a high degree of potency in reversing the analgesic effects of a classic mu-opioid agonist. Furthermore, studies have indicated that this compound possesses a longer duration of action than nalmefene (B1676920), another opioid antagonist. When administered subcutaneously, the duration of action of this compound in antagonizing oxymorphonazine-induced analgesia was approximately 8 hours, compared to 4 hours for nalmefene. nih.govscispace.com

| Parameter | Value | Agonist | Route of Administration | Species |

|---|---|---|---|---|

| ED50 | 0.07 mg/kg | Morphine | Intraperitoneal | Rodent |

Investigation of Non-Opioid Receptor Mediated Effects

Research has explored the effects of this compound on behaviors that may not be exclusively mediated by opioid receptors, such as food intake. In studies with rats that were food-deprived for 24 hours, this compound was found to inhibit cumulative food intake over a 6-hour period at doses of 5, 10, and 20 mg/kg. nih.gov This finding suggests a potential role for the compound in modulating appetitive behaviors.

However, the long-term effects on body weight appear to be less pronounced. Chronic administration of this compound to rats over a three-week period resulted in only a marginal reduction in cumulative body weight gain. nih.gov Furthermore, at doses up to 10 mg/kg, the compound did not produce a conditioned taste aversion, indicating that the reduction in food intake is not likely due to malaise. nih.gov

There is a lack of available scientific literature investigating the effects of this compound on other non-opioid mediated behaviors such as aggression.

| Dose (mg/kg) | Effect on 6-hr Cumulative Food Intake | Effect on Cumulative Body Weight Gain (3 weeks) | Conditioned Taste Aversion |

|---|---|---|---|

| 5 | Inhibition | Marginal Reduction | Not Produced (up to 10 mg/kg) |

| 10 | Inhibition | Marginal Reduction | Not Produced (up to 10 mg/kg) |

| 20 | Inhibition | Marginal Reduction | Not specified |

Advanced Mechanistic Elucidation at the Molecular Level

While the behavioral pharmacology of this compound has been partially characterized, a detailed understanding of its mechanism of action at the molecular level is not yet well-established in the scientific literature. ontosight.ai

Receptor Occupancy Studies in Preclinical Models

Direct receptor occupancy studies using techniques such as positron emission tomography (PET) have not been specifically reported for this compound. However, pharmacokinetic data provide indirect evidence of its interaction with central opioid receptors. The observed rapid uptake into and slow clearance from the brain, coupled with its prolonged duration of action in antagonizing opioid effects, strongly suggest sustained occupancy of opioid receptors in the central nervous system. nih.gov For comparison, studies on the structurally related compound nalmefene have shown high and prolonged mu-opioid receptor occupancy. oup.comnih.gov

Allosteric Modulation and Receptor Heteromerization Hypotheses

The concepts of allosteric modulation and receptor heteromerization represent advanced mechanisms for regulating G protein-coupled receptor (GPCR) function, including opioid receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and traditional antagonists bind, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. nih.gov Receptor heteromerization involves the formation of complexes between different receptor subtypes, which can lead to unique pharmacological and signaling properties.

Currently, there are no specific preclinical studies that have investigated whether this compound acts as an allosteric modulator at opioid receptors or influences receptor heteromerization. The existing data characterize it as a competitive antagonist at the orthosteric binding site of mu, delta, and kappa opioid receptors. nih.gov Further research would be necessary to explore these more complex molecular mechanisms for this compound.

Preclinical Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies in Animal Models

Preclinical studies have provided insights into the absorption and central nervous system distribution of naltrexone (B1662487) phenyl oxime following administration in animal models.

While specific bioavailability percentages are not detailed in the available research, naltrexone phenyl oxime has been effectively administered orally in preclinical studies. nih.gov Its potency as an antagonist to morphine-induced analgesia was determined following oral administration, indicating that the compound is absorbed from the gastrointestinal tract and is systemically available to exert its pharmacological effects. nih.gov The median effective dose (ED50) for this antagonism via the oral route was established in these studies. nih.gov

| Parameter | Finding | Source |

| Route of Administration | Oral | nih.gov |

| Demonstrated Effect | Antagonism of morphine-induced analgesia | nih.gov |

| Oral ED50 | 0.82 mg/kg | nih.gov |

A key pharmacokinetic feature of this compound is its behavior within the central nervous system (CNS). nih.gov Pharmacokinetic data have substantiated the compound's prolonged duration of action, demonstrating both rapid uptake into and slow clearance from the brain. nih.gov This kinetic profile suggests that this compound readily crosses the blood-brain barrier and is retained in brain tissue, contributing to its extended pharmacological activity. nih.gov The duration of action was observed to be approximately 8 hours following subcutaneous administration, which is double that of nalmefene (B1676920). nih.gov

| Kinetic Parameter | Observation | Implication | Source |

| Brain Uptake | Rapid | Efficient penetration of the blood-brain barrier | nih.gov |

| Brain Clearance | Slow | Prolonged retention in the CNS | nih.gov |

| Duration of Action (s.c.) | ~8 hours | Extended pharmacological effect | nih.gov |

Detailed tissue-specific distribution profiles for this compound are not extensively described in the available literature. The primary focus of the reported pharmacokinetic studies was on the compound's distribution to the brain to explain its prolonged action at central opioid receptors. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Information regarding the metabolic fate of this compound is limited in the public domain.

Specific data from in vitro hepatic metabolic stability assays for this compound are not available in the reviewed scientific literature.

The major metabolites and specific biotransformation pathways for this compound have not been identified or described in the available research findings.

Cytochrome P450 Enzyme Involvement in Metabolism

Detailed in vitro studies specifically elucidating the full cytochrome P450 (CYP) enzyme profile for the metabolism of this compound are not extensively available in the public domain. However, based on its chemical structure and data from related compounds, its metabolic pathway can be inferred to likely involve these crucial enzymes. The introduction of a phenyl group to the naltrexone structure provides a potential site for oxidative metabolism, such as aromatic hydroxylation, a reaction commonly catalyzed by CYP enzymes nih.gov.

While direct metabolic data on this compound is limited, research on the parent compound, naltrexone, provides valuable insights into potential interactions with the CYP system. In vitro studies using human liver microsomes have demonstrated that naltrexone hydrochloride can inhibit the activity of several major CYP enzymes. Notably, it does not significantly affect CYP1A2 but does show inhibitory effects on CYP3A4, CYP2C9, and CYP2D6 nih.gov. The most pronounced effects were observed on CYP2C9 and CYP2D6 nih.gov. These findings suggest a potential for drug-drug interactions if this compound were co-administered with other drugs metabolized by these pathways nih.gov.

| Enzyme | Substrate Used | Naltrexone HCl Concentration (µM) | Inhibition (%) | IC₅₀ (µM) | Reference |

| CYP1A2 | Phenacetin | 1 | Not Significant | - | nih.gov |

| CYP2C9 | Tolbutamide | 1 | 36.5 | 3.40 ± 1.78 | nih.gov |

| CYP2D6 | Dextromethorphan | 1 | 31.8 | 5.92 ± 1.58 | nih.gov |

| CYP3A4 | Testosterone | 1 | 37.9 | - | nih.gov |

This data pertains to naltrexone hydrochloride, the parent compound of this compound.

Furthermore, studies on other naltrexone analogs, such as certain 6-naltrexamine derivatives, have also been evaluated for their metabolic stability and interaction with CYP enzymes. These studies revealed that some analogs exhibited modest inhibition of CYP3A4, CYP2C9, and CYP2C19, reinforcing the likelihood that derivatives of naltrexone interact with the P450 system nih.gov. The metabolic stability of these related compounds in rat, mouse, and human liver microsomes was found to be considerable, with half-lives often exceeding 112 minutes, suggesting that while interactions may occur, the core structure is relatively robust against rapid metabolism nih.gov.

Elimination and Clearance in Animal Models

Specific studies detailing the excretion pathways for this compound have not been prominently published. However, the elimination routes for its parent compound, naltrexone, are well-characterized and serve as a predictive model. Naltrexone and its primary metabolite, 6-beta-naltrexol, are excreted principally through the kidneys drugbank.com. Urinary excretion accounts for the vast majority of the administered dose, while fecal excretion represents a minor pathway drugbank.com. It is therefore plausible that this compound and its potential metabolites follow a similar primary route of renal excretion. Further preclinical studies on radiolabeled this compound would be necessary to definitively confirm its excretion balance in animal models.

Preclinical research highlights that a key characteristic of this compound (also known as NPC 168) is its extended duration of action compared to related opioid antagonists like naltrexone and nalmefene nih.gov. This prolonged activity is directly supported by its pharmacokinetic properties observed in animal models.

Studies in rats have demonstrated a rapid uptake into the brain followed by a slow clearance from this key site of action nih.gov. While specific systemic clearance values (mL/min/kg) and plasma half-life data from in vivo animal studies are not detailed in the available literature, the pharmacodynamic data strongly indicates a longer residence time in the body compared to its parent compound. For instance, the antagonist effect of this compound was observed for approximately 8 hours following subcutaneous administration, which is double the duration of nalmefene nih.gov. This suggests a significantly lower clearance rate or a larger volume of distribution for this compound.

In vitro metabolic stability assays on closely related naltrexone analogs have shown half-lives of over 112 minutes in mouse and human liver microsomes, indicating a degree of resistance to rapid metabolic breakdown which would contribute to a longer in vivo half-life nih.gov.

| Compound | Duration of Action (Antagonism) | Key Pharmacokinetic Finding | Animal Model | Reference |

| This compound (NPC 168) | Approx. 8 hours (s.c.) | Rapid uptake and slow clearance from brain | Rat | nih.gov |

| Nalmefene | Approx. 4 hours (s.c.) | - | Rat | nih.gov |

| Naltrexone | Approx. 4 hours (oral) | Fast elimination half-life | Human Data | wikipedia.org |

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Research

A clear correlation between the pharmacokinetic profile of this compound and its pharmacodynamic effects has been established in preclinical studies. The compound's prolonged duration of action as an opioid antagonist is directly attributed to its pharmacokinetic behavior, specifically its rapid uptake and subsequent slow clearance from the brain nih.gov. This sustained presence at the site of action, the central nervous system, allows for a longer-lasting blockade of opioid receptors compared to other antagonists nih.gov.

This relationship is exemplified in studies evaluating the antagonism of morphine-induced analgesia, where this compound's effects persisted for approximately 8 hours nih.gov. This extended effect duration is a direct consequence of its pharmacokinetic profile.

Further PK/PD correlations were observed in studies of feeding behavior in rats. This compound demonstrated a dose-dependent inhibition of cumulative 6-hour food intake in food-deprived rats, with significant effects seen at doses of 5, 10, and 20 mg/kg nih.gov. This illustrates a direct link between the administered dose (a pharmacokinetic variable) and the magnitude of the observed pharmacological response (a pharmacodynamic outcome). The ability to establish such clear dose-response relationships is crucial in preclinical development for predicting therapeutic windows and effective dosing regimens.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Critical Structural Features for Opioid Receptor Binding and Selectivity

Naltrexone (B1662487) phenyl oxime, also known as NPC 168, is a derivative of the potent opioid antagonist naltrexone. nih.govnih.gov Its chemical structure, morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, O-phenyloxime, (5α)-, features several key functionalities that dictate its binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors. acs.org The addition of a phenyl oxime group at the 6-position of the naltrexone scaffold is a significant modification that influences its pharmacological properties. acs.org

Role of the Phenyl Oxime Moiety in Receptor Interactions

While direct molecular modeling studies specifically on naltrexone phenyl oxime are limited in the public domain, we can infer the role of this moiety by examining related compounds. For instance, studies on other 6-substituted naltrexone analogs have shown that the nature and size of the substituent at this position are critical for determining the pharmacological outcome. The phenyl oxime moiety in this compound likely orients itself within a specific sub-pocket of the opioid receptor, and the aromatic ring may engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding site. The oxime functionality itself can participate in hydrogen bonding, either as a donor or an acceptor, further anchoring the ligand within the receptor.

Influence of Substitutions at the 6-Position on Pharmacological Profile

The 6-position of the morphinan (B1239233) scaffold is a well-established "hotspot" for modifications that can dramatically alter the pharmacological profile of opioid ligands, often converting antagonists into agonists or modulating receptor selectivity.

Research on a variety of 6-substituted naltrexamine derivatives has provided valuable insights into the SAR at this position. For example, the introduction of aryl amide groups at the 6-position has been shown to enhance binding affinity at all three opioid receptor subtypes. nih.gov The nature of the aryl substituent plays a crucial role in this enhancement.

To illustrate the impact of 6-position modifications, consider the following data on 6-naltrexamine analogs:

| Compound | 6-Position Substituent | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |

| Naltrexamine | Amine | 1.1 | 16.3 | 1.03 |

| Analog with Phenyl Amide | Phenyl Amide | <0.4 | <4 | <0.4 |

| Analog with p-Methyl Phenyl Amide | p-Methyl Phenyl Amide | <0.4 | <4 | 0.11 |

| Analog with 3,4-Dichlorophenyl Amide | 3,4-Dichlorophenyl Amide | <0.4 | ~1 | <0.4 |

This data clearly demonstrates that substitution at the 6-position with various aryl amides can lead to a significant increase in binding affinity across all opioid receptor subtypes compared to the parent amine. The p-methyl phenyl analog, for instance, shows a particularly high affinity for the κ-opioid receptor. nih.gov These findings underscore the importance of the 6-position in fine-tuning the interaction of naltrexone derivatives with opioid receptors. The phenyl oxime in this compound is another example of how modifications at this position can yield compounds with unique pharmacological properties, in this case, a potent, long-acting antagonist profile. nih.govnih.gov

Impact of N-Cyclopropylmethyl Group and Other N-Substituents

The N-substituent on the morphinan nitrogen atom is a critical determinant of a ligand's activity, famously distinguishing opioid agonists from antagonists. The N-cyclopropylmethyl group of naltrexone and its derivatives, including this compound, is strongly associated with opioid receptor antagonism. mdpi.com

SAR studies have consistently shown that small alkyl groups, such as a methyl group (as seen in morphine and oxymorphone), generally confer agonist properties. In contrast, larger N-substituents like allyl (in naloxone) or cyclopropylmethyl (in naltrexone) typically result in antagonist activity. mdpi.com This is often explained by the "molecular switch" hypothesis, where the larger N-substituent is thought to induce or stabilize a receptor conformation that is incompatible with signal transduction.

The influence of the N-substituent is not absolute and can be modulated by other structural features of the ligand. For instance, in a series of naltrindole (B39905) derivatives, which are primarily δ-opioid receptor ligands, altering the N-substituent could produce a spectrum of activities from full inverse agonism to full agonism. nih.govmdpi.com For example, a phenethylsulfonamide N-substituent resulted in full agonist activity, while a cyclopropylsulfonamide at the same position produced a potent full inverse agonist. mdpi.com

The following table summarizes the general trend of N-substituent effects on morphinan activity:

| N-Substituent | General Activity Profile | Example Compound |

| Methyl | Agonist | Morphine, Oxymorphone |

| Allyl | Antagonist | Naloxone (B1662785) |

| Cyclopropylmethyl | Antagonist | Naltrexone, this compound |

| Phenethyl | Often Agonist | Phenazocine |

The N-cyclopropylmethyl group in this compound is therefore a key contributor to its antagonist profile at the µ, δ, and κ opioid receptors. nih.gov

Effect of 14-Hydroxyl Modifications on Opioid Receptor Activity

The 14-hydroxyl group is another crucial feature of the naltrexone scaffold that significantly influences opioid receptor binding and activity. The introduction of a hydroxyl group at the C14 position of the morphinan skeleton generally increases the potency of both agonists and antagonists. youtube.com This enhancement is attributed to the potential for an additional hydrogen bond interaction with the receptor.

Computational modeling studies of oxymorphone have suggested that the 14-hydroxyl group can form a hydrogen bond with the Asp147 residue in the µ-opioid receptor. nih.gov This interaction is believed to be important for high-affinity binding. It is highly probable that the 14-hydroxyl group of this compound engages in a similar interaction, contributing to its high potency as an opioid antagonist. nih.gov Any modification or removal of this group would be expected to have a significant impact on its pharmacological profile.

Ligand Efficiency and Lipophilicity Analysis in SAR Studies

In modern drug discovery, SAR analyses are often complemented by the evaluation of ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:

LE = -RTln(Kᵢ) / N

where R is the gas constant, T is the temperature in Kelvin, Kᵢ is the binding affinity, and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pKᵢ - logP

where pKᵢ is the negative logarithm of the binding affinity and logP is the logarithm of the partition coefficient. A higher LLE value is preferred, as it suggests a better balance between potency and lipophilicity, which can lead to a more favorable pharmacokinetic profile. researchgate.net

While specific LE and LLE values for this compound are not reported in the available literature, its structural features suggest a relatively high molecular weight and increased lipophilicity due to the phenyl oxime moiety compared to naltrexone. The high potency of this compound at opioid receptors, with nanomolar affinities, indicates that it is an efficient ligand. nih.gov However, a detailed analysis would be required to compare its LE and LLE to other opioid antagonists and to guide further optimization efforts.

Computational Methods in SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the SAR of opioid ligands at the atomic level. These techniques allow researchers to visualize how a ligand binds to its receptor and to identify the key interactions that are responsible for its affinity and selectivity.

Molecular docking studies of naltrexone and its derivatives at the µ-opioid receptor have revealed a conserved binding mode. mdpi.comnih.gov The protonated nitrogen of the morphinan core typically forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp147 in the µ-opioid receptor). mdpi.com The phenolic hydroxyl group at position 3 is also involved in a network of hydrogen bonds, often mediated by water molecules, with residues such as His297. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations of Naltrexone (B1662487) Phenyl Oxime with Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Naltrexone Phenyl Oxime, docking simulations can predict its binding mode within the active sites of the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Given that this compound is an opioid antagonist with nanomolar potencies at µ, δ, and κ opioid receptor subtypes, its core interaction pattern is expected to share similarities with naltrexone. nih.gov Docking studies of naltrexone into the human mu-opioid receptor (hMOR) have revealed key interactions within the hydrophobic cavity of the receptor. nih.gov

Ligand-receptor interaction fingerprints are a way to summarize the key interactions between a ligand and its protein target. For this compound, a hypothetical interaction fingerprint can be inferred from studies on naltrexone. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions.

The foundational interactions of the naltrexone scaffold with the opioid receptors are expected to be conserved in this compound. The crucial salt bridge between the protonated nitrogen atom of the morphinan (B1239233) core and the highly conserved Aspartic acid residue in transmembrane helix 3 (TM3) is likely a primary anchor point. nih.gov The phenyl oxime moiety introduces an additional aromatic group and a potential hydrogen bond donor/acceptor in the oxime group, which could lead to unique interactions not observed with naltrexone.

Table 1: Predicted Ligand-Receptor Interaction Fingerprint for this compound at the Mu-Opioid Receptor

| Interaction Type | Key Residues (Predicted) | Comments |

| Ionic Interaction | Asp149 (TM3) | Conserved interaction with the protonated nitrogen, critical for anchoring the ligand. |

| Hydrogen Bonding | Tyr150, His299, Tyr328 | The hydroxyl groups of naltrexone are known to form hydrogen bonds. The oxime group of this compound may form additional hydrogen bonds. |

| Hydrophobic Interactions | Trp135, Ile146, Met153, Trp295, Ile298, Val302 | The core morphinan structure and the cyclopropylmethyl group fit into a hydrophobic pocket. The phenyl group of the oxime moiety would likely engage in additional hydrophobic or pi-pi stacking interactions. |

Note: This table is predictive and based on the known interactions of naltrexone with the mu-opioid receptor.

The binding site of opioid receptors is a deep, hydrophobic pocket formed by several transmembrane helices (TMs), particularly TM2, TM3, TM5, TM6, and TM7. nih.gov For naltrexone and its derivatives, residues within these helices are crucial for binding and determining selectivity.

Table 2: Key Amino Acid Residues in Opioid Receptors Predicted to Interact with this compound

| Opioid Receptor Subtype | Key Interacting Residues (Predicted) | Potential Role of Phenyl Oxime Moiety |

| Mu (µ) | Asp149, Tyr150, Met153, Trp295, His299, Ile324, Tyr328 | The phenyl group may interact with aromatic residues like Trp295 or Tyr328 through pi-pi stacking, potentially enhancing affinity. |

| Delta (δ) | Asp128, Tyr129, Trp274, His278, Val301 | The different shape and residue composition of the δ receptor binding pocket may accommodate the phenyl oxime group differently, influencing selectivity. |

| Kappa (κ) | Asp138, Tyr139, Gln115, Ile292, His291, Val309 | The κ receptor has a distinct topology that could lead to specific interactions with the extended phenyl oxime substituent. |

Note: Residue numbering may vary based on the specific receptor and crystal structure used for modeling.

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of a ligand-receptor complex over time. For this compound, MD simulations could be employed to:

Assess the stability of the docked pose: MD simulations can verify if the predicted binding mode from molecular docking is stable over a simulated time period.

Explore conformational changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these dynamics, providing a more realistic picture of the binding event.

Calculate binding free energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the opioid receptors, which can be correlated with experimental binding affinities. nih.gov

Studies on naltrexone and its metabolites have utilized microsecond-long MD simulations to understand the thermodynamics and dynamics of their interaction with the mu-opioid receptor. nih.gov A similar approach for this compound would involve embedding the receptor-ligand complex in a simulated lipid bilayer with explicit solvent to mimic the cellular environment.

De Novo Drug Design and Virtual Screening for Novel Analogues

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. Starting with the this compound scaffold, new analogues could be designed to optimize its pharmacological properties. For example, modifications to the phenyl ring with different substituents could be explored to enhance selectivity for a specific opioid receptor subtype.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov A pharmacophore model could be developed based on the key features of this compound's predicted binding mode. This model could then be used to screen virtual compound libraries for new molecules with a similar interaction profile, potentially leading to the discovery of novel opioid antagonists with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of this compound analogues, a QSAR model could be developed to predict their binding affinities for the different opioid receptors.

To build a QSAR model, a dataset of compounds with known biological activities is required. The chemical structures of these compounds are described by a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. While no specific QSAR studies on this compound were identified, the principles of QSAR could be applied to a series of its derivatives to guide the synthesis of more potent and selective compounds.

Advanced Research Methodologies and Techniques

Radioligand Binding Assay Methodologies

Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a compound for specific receptors. In the study of Naltrexone (B1662487) phenyl oxime, these assays are employed to characterize its binding profile at various opioid receptor subtypes. The principle of these assays involves a radiolabeled ligand (a compound known to bind to the receptor of interest) competing for binding with the unlabeled test compound (Naltrexone phenyl oxime) on a preparation of membranes from cells or tissues expressing the target receptors.

The potency of this compound is determined by its ability to inhibit the binding of the radioligand. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Studies have shown that this compound inhibits binding to the mu (µ), delta (δ), and kappa (κ) subtypes of the opioid receptor with nanomolar potencies, indicating high affinity for these receptors nih.gov. These competitive binding assays are critical first steps in characterizing a novel opioid antagonist. nih.gov For comparison, the binding affinities of the parent compound, naltrexone, are well-established for the µ, δ, and κ opioid receptors. researchgate.net

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| This compound (NPC 168) | Mu (µ) | Nanomolar Potency |

| This compound (NPC 168) | Delta (δ) | Nanomolar Potency |

| This compound (NPC 168) | Kappa (κ) | Nanomolar Potency |

In Vitro Cell-Based Assay Development

Following the determination of binding affinity, in vitro cell-based functional assays are developed to assess the biological activity of the compound at the receptor. These assays measure the functional response of a cell upon compound binding, determining whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.

For opioid receptors, which are G-protein coupled receptors (GPCRs), a common functional assay is the [³⁵S]GTPγS binding assay. nih.govnih.gov This assay measures the activation of G-proteins, a key step in the signaling cascade following receptor activation by an agonist. An antagonist, like this compound is expected to be, would block the agonist-induced stimulation of [³⁵S]GTPγS binding.

Other cell-based assays can be developed to investigate different aspects of a compound's activity. For instance, assays using specific cell lines, such as microglial cells, have been used to evaluate the activity of naltrexone derivatives at other targets, like Toll-like receptor 4 (TLR4), by measuring downstream effects such as nitric oxide production. nih.gov While specific data on this compound in such assays are not detailed in the available literature, these methodologies represent the logical next steps in characterizing its complete in vitro functional profile.

Preclinical Animal Model Selection and Experimental Paradigms

Preclinical animal models are essential for evaluating the in vivo effects of a new chemical entity like this compound. The selection of the animal model and the experimental paradigm depends on the therapeutic area of interest. For an opioid antagonist, common models include rodents such as mice and rats. nih.govnih.gov

Key experimental paradigms used to evaluate this compound include:

Analgesia Models: The tail-flick test is a common method to assess the antagonism of opioid-induced analgesia. In this paradigm, an opioid agonist like morphine is administered to produce an analgesic effect (a delayed response to a heat stimulus on the tail), and the ability of this compound to reverse this effect is measured. nih.gov Studies have demonstrated the potency of this compound in antagonizing morphine-induced analgesia. nih.gov

Behavioral Models: To investigate potential effects on appetite and feeding behavior, models using food-deprived rats are employed. nih.gov The effect of this compound on cumulative food intake is measured to assess its appetite-suppressing potential. nih.gov Other models, such as the drinking-in-the-dark (DID) procedure in C57BL/6J mice, are used to assess the effects of opioid antagonists on ethanol (B145695) consumption. illinois.edu

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are crucial for understanding the time course of a drug's action. researchgate.net For this compound, pharmacokinetic data demonstrated rapid uptake and slow clearance from the brain, which substantiated its long duration of action observed in pharmacodynamic models. nih.gov

The selection of appropriate animal models and experimental designs is critical for predicting the potential therapeutic utility and duration of action of a novel compound. nih.gov

Analytical Techniques for Compound Characterization and Quantification in Biological Matrices

Accurate and sensitive analytical techniques are indispensable for the chemical characterization of this compound and for its quantification in biological samples during preclinical studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. chromatographyonline.comnih.govsemanticscholar.org The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govsemanticscholar.org

In the context of this compound research, LC-MS/MS would be the method of choice for:

Pharmacokinetic Analysis: Quantifying the concentration of the parent compound and its major metabolites over time in plasma and brain tissue to determine key parameters like absorption, distribution, metabolism, and excretion (ADME). nih.gov

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Chromatography | Separation of the analyte from other components in the sample using an LC column (e.g., C18). | Ensures that the measured signal is specific to the compound of interest, avoiding interference from matrix components. |

| Ionization | Creation of charged ions from the analyte molecules, typically using Electrospray Ionization (ESI). | Prepares the compound for mass analysis. |

| Mass Analysis | Measurement of the mass-to-charge ratio (m/z) of the precursor ion (the parent molecule) and its fragment ions. | Provides high specificity for identification (based on m/z of precursor and fragments) and quantification. |

| Quantification | Based on the intensity of a specific fragment ion signal, often using a stable isotope-labeled internal standard. | Allows for highly sensitive and accurate measurement of compound concentrations in biological samples. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous confirmation of the chemical structure of a newly synthesized compound like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

The primary NMR techniques used for structural confirmation include:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The full analysis of the ¹H NMR spectra of naltrexone has been performed using high-frequency spectrometers. semanticscholar.orgfao.org

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

For naltrexone and its derivatives, NMR has been used not only for initial structure confirmation but also to study their conformation in solution, which can provide insights into their interaction with receptors. nih.govfao.org The synthesis of this compound would be confirmed by a complete set of NMR data, ensuring the correct structure and stereochemistry of the final compound before it undergoes biological testing.

Comparative Research with Naltrexone and Other Opioid Antagonists

Structural and Pharmacological Comparisons with Naltrexone (B1662487)

Naltrexone phenyl oxime, also known by the research code NPC 168, is a semi-synthetic opioid antagonist derived from naltrexone. ontosight.ainih.gov

Pharmacological Comparison: While both compounds act as opioid receptor antagonists, this structural change imparts notable differences in their pharmacological activity.

Receptor Binding: this compound inhibits binding to the mu (μ), delta (δ), and kappa (κ) subtypes of the opioid receptor with nanomolar potencies, similar to naltrexone's profile as a non-selective antagonist. nih.govdrugbank.com Naltrexone is a pure opioid antagonist with the highest affinity for the μ-receptor. drugbank.com

Antagonist Potency: In in vivo assays, the potency of this compound in antagonizing morphine-induced analgesia was found to be slightly less than that of naltrexone when administered either intraperitoneally or orally. nih.gov

Duration of Action: A key pharmacological distinction is the duration of action. This compound exhibits a significantly longer duration of action compared to naltrexone. nih.gov Pharmacokinetic studies have substantiated this, demonstrating a rapid uptake into and slow clearance from the brain for this compound. nih.gov

| Feature | Naltrexone | This compound (NPC 168) |

| Core Structure | Morphinan (B1239233) with a 6-keto group | Morphinan with a 6-phenyl oxime group |

| Receptor Profile | Non-selective opioid antagonist (μ, δ, κ) | Non-selective opioid antagonist (μ, δ, κ) |

| Antagonist Potency | High | Slightly less than naltrexone |

| Duration of Action | Shorter | Longer (approx. 8 hours post-SC admin) |

| Brain Kinetics | Standard uptake and clearance | Rapid uptake, slow clearance |

Differentiation from Other Naltrexone Derivatives (e.g., Nalmefene (B1676920), Norbinaltorphimine)

The opioid antagonist landscape includes several other naltrexone derivatives, each with specific structural and pharmacological nuances.

Nalmefene: Nalmefene is a close structural analog of naltrexone, differing by the substitution of the ketone group at the C-6 position with a methylene (B1212753) (=CH₂) group. researchgate.net

Pharmacology: Like this compound, nalmefene is a non-selective antagonist at μ, δ, and κ receptors. nih.gov Some studies suggest it binds more effectively to central opioid receptors than naltrexone and has a greater affinity for the delta receptor. researchgate.netnih.gov Its duration of action is longer than naloxone (B1662785) but shorter than this compound, lasting approximately 4 hours after subcutaneous administration in comparative studies. nih.govnih.gov

Norbinaltorphimine (nor-BNI): Norbinaltorphimine is a bivalent ligand derived from naltrexamine. It is highly regarded in research as a potent and selective κ-opioid receptor antagonist. nih.gov

Pharmacology: Unlike the broad-spectrum antagonism of naltrexone and its derivatives like phenyl oxime and nalmefene, nor-BNI's activity is largely restricted to the κ-receptor. nih.gov This selectivity makes it a valuable research tool for distinguishing κ-receptor-mediated effects from those involving μ or δ receptors. Research has shown that naltrexone can protect μ-receptors from inactivation by specific antagonists but fails to protect κ-receptors from inactivation by nor-BNI, highlighting fundamental differences in how these antagonists interact with the kappa receptor. nih.gov

| Compound | Structural Hallmark (vs. Naltrexone) | Primary Receptor Selectivity | Key Pharmacological Feature |

| This compound | C-6 phenyl oxime group | Non-selective (μ, δ, κ) | Extended duration of action nih.gov |

| Nalmefene | C-6 methylene group | Non-selective (μ, δ, κ) | Higher delta receptor affinity than naltrexone nih.gov |

| Norbinaltorphimine | Bivalent structure from naltrexamine | Highly selective for κ-receptors | Used to isolate κ-receptor functions nih.gov |

Unique Attributes of this compound in the Opioid Ligand Landscape

The primary distinguishing characteristic of this compound is its prolonged duration of action as a non-selective opioid antagonist. nih.gov This feature directly results from its chemical structure—specifically, the phenyl oxime substitution—which leads to favorable pharmacokinetic properties such as rapid brain penetration and slow clearance. nih.gov

While other long-acting opioid antagonists exist, such as depot injectable formulations of naltrexone, this compound's extended activity is inherent to the molecule itself. This prolonged receptor occupancy, combined with its broad-spectrum antagonism at all three major opioid receptor subtypes, establishes its unique profile. nih.gov Its synthesis and evaluation represent a strategic effort in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the robust morphinan scaffold to achieve a longer-lasting antagonist effect. nih.govscispace.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing naltrexone phenyl oxime, and how do reaction conditions influence yield?

- Methodological Answer : The Claisen condensation reaction under alkaline conditions is a foundational method for synthesizing phenyl oxime derivatives. For example, phenyl benzyl ketone oxime can be prepared via hydrolysis of intermediates (e.g., phenyl-1-nitrilebenzyketone) in 48% HBr, followed by refluxing with hydroxylamine hydrochloride under basic, nitrogen-rich conditions for 18 hours . Key variables affecting yield include reaction time, temperature, and nitrogen atmosphere stability. Characterization via elemental analysis, H NMR, and FTIR is standard .

Q. How are naltrexone derivatives typically characterized to confirm structural identity and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- H NMR : Identifies proton environments and stereochemical configurations (e.g., coupling constants like 6.8 Hz for H-5 in β-naltrexamine derivatives) .

- FTIR : Confirms functional groups (e.g., oxime C=N stretching).

- Elemental Analysis : Validates empirical formulas. Purity is assessed via HPLC, especially for detecting impurities like 2,2’-bisnaltrexone or 10-ketonaltrexone .

Q. What experimental protocols are recommended for hydrolyzing intermediates in this compound synthesis?

- Methodological Answer : Hydrolysis of intermediates (e.g., nitrile groups) often uses concentrated HBr (48%) under controlled heating. Post-hydrolysis, neutralization and extraction steps (e.g., ethyl acetate) are critical to isolate the product before oxime formation .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the reduction of naltrexone oxime derivatives?

- Methodological Answer : Steric and electronic factors dictate stereoselectivity. For β-naltrexamine synthesis, using bulky oxime ethers (e.g., benzyl or methyl oxime ethers) with ZrCl/NaBH improves β:α diastereomer ratios to 13:1. Silica gel chromatography is required for purification . Alternative reductants like BH-MeS yield 7:1 ratios but require rigorous chromatographic separation .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches of this compound?

- Methodological Answer : Contradictions often arise from variable reaction kinetics or side reactions. Systematic approaches include:

- HPLC-MS Monitoring : Track intermediates and byproducts in real-time.

- DoE (Design of Experiments) : Vary parameters (e.g., temperature, reagent stoichiometry) to identify critical factors.

- Reference Standards : Use USP/EP-certified impurity standards for quantification .

Q. How do gas-liquid interfaces or oxygen levels affect enzymatic steps in naltrexone oxime synthesis?

- Methodological Answer : Oxygen-sensitive reactions (e.g., enzymatic reductions) require inert atmospheres (N/Ar). Gas-liquid interfaces can destabilize enzymes; using microreactors or immobilization techniques (e.g., silica-supported enzymes) minimizes denaturation. Oxygen probes and chemostats maintain optimal dissolved O levels .

Q. What advanced analytical methods differentiate this compound from its analogs in complex mixtures?

- Methodological Answer :

- LC-HRMS : Resolves isobaric compounds via exact mass (e.g., differentiating methoxy vs. hydroxy substitutions).

- 2D NMR (HSQC, HMBC) : Maps C-H correlations to confirm substitution patterns.

- X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives .

Data Analysis & Reproducibility

Q. How should researchers harmonize phenotypic data across studies involving naltrexone oxime derivatives?

- Methodological Answer : Adopt standardized ontologies (e.g., PhenX Consortium protocols) for variables like enzyme activity or binding affinity. Document workflows, code, and data provenance in FAIR-compliant repositories. Use version-controlled electronic lab notebooks (ELNs) for traceability .

Q. What statistical methods are recommended for analyzing dose-response relationships in opioid receptor binding assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.